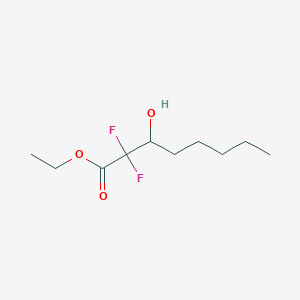
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester is a chemical compound with the molecular formula C10H18F2O3 It is an ester derivative of octanoic acid, featuring two fluorine atoms and a hydroxyl group on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalystFor instance, the Reformatsky reaction using ethyl bromodifluoroacetate with aldehydes and ketones can yield 2,2-difluoro-3-hydroxy esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxooctanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism by which octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl octanoate: Lacks the difluoro and hydroxy groups, resulting in different chemical and biological properties.
Ethyl 2,2-difluoroacetate: Contains the difluoro group but lacks the octanoic acid backbone.
3-Hydroxy-octanoic acid ethyl ester: Contains the hydroxy group but lacks
Propriétés
Numéro CAS |
92207-62-0 |
|---|---|
Formule moléculaire |
C10H18F2O3 |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18F2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h8,13H,3-7H2,1-2H3 |
Clé InChI |
RDZBSQUPWMHXOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C(=O)OCC)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)









